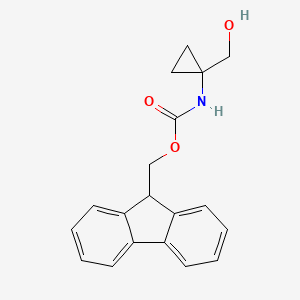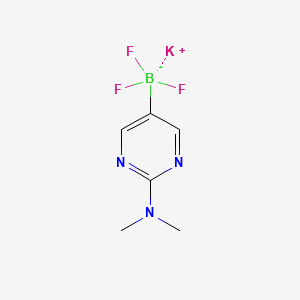
(9H-fluoren-9-yl)methyl 1-(hydroxymethyl)-cyclopropylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(9H-fluoren-9-yl)methyl 1-(hydroxymethyl)-cyclopropylcarbamate is a complex organic compound with a unique structure that combines a fluorenyl group, a cyclopropyl ring, and a carbamate functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (9H-fluoren-9-yl)methyl 1-(hydroxymethyl)-cyclopropylcarbamate typically involves multiple steps, starting with the preparation of the fluorenyl group and the cyclopropyl ring. The fluorenyl group can be synthesized through Friedel-Crafts alkylation, while the cyclopropyl ring can be formed via cyclopropanation reactions. The final step involves the formation of the carbamate group through a reaction between the hydroxymethyl group and an isocyanate.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(9H-fluoren-9-yl)methyl 1-(hydroxymethyl)-cyclopropylcarbamate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The fluorenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid derivative, while reduction of the carbamate group can produce an amine derivative.
Applications De Recherche Scientifique
(9H-fluoren-9-yl)methyl 1-(hydroxymethyl)-cyclopropylcarbamate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving carbamate groups.
Medicine: Its potential pharmacological properties make it a candidate for drug development.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (9H-fluoren-9-yl)methyl 1-(hydroxymethyl)-cyclopropylcarbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting their function. The fluorenyl group may also interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(9H-fluoren-9-yl)methyl 1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate: This compound has a similar fluorenyl group but a different bicyclic structure.
9-Methylfluorene: This compound shares the fluorenyl group but lacks the cyclopropyl and carbamate groups.
Uniqueness
(9H-fluoren-9-yl)methyl 1-(hydroxymethyl)-cyclopropylcarbamate is unique due to its combination of a fluorenyl group, a cyclopropyl ring, and a carbamate functional group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Formule moléculaire |
C19H19NO3 |
|---|---|
Poids moléculaire |
309.4 g/mol |
Nom IUPAC |
9H-fluoren-9-ylmethyl N-[1-(hydroxymethyl)cyclopropyl]carbamate |
InChI |
InChI=1S/C19H19NO3/c21-12-19(9-10-19)20-18(22)23-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17,21H,9-12H2,(H,20,22) |
Clé InChI |
KFHZAEINAXDGQE-UHFFFAOYSA-N |
SMILES canonique |
C1CC1(CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![tert-butyl N-[2-methyl-1-(pyrimidine-2-sulfonyl)propan-2-yl]carbamate](/img/structure/B13470529.png)
![5,5-Dimethyl-2-azabicyclo[2.1.1]hexan-3-one](/img/structure/B13470534.png)


![methyl[(1S)-1-phenylpropyl]amine hydrochloride](/img/structure/B13470550.png)
![Tert-butyl 3-amino-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B13470551.png)




![3-[(Difluoromethoxy)methyl]aniline](/img/structure/B13470578.png)
